![molecular formula C8H11FN2O2S B13309507 N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide
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Overview
Description
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide is a chemical compound with a unique structure that includes an aminomethyl group, a fluorophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide typically involves the reaction of 2-(aminomethyl)-3-fluorophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-(aminomethyl)-3-fluorophenylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(aminomethyl)phenyl]methanesulfonamide
- N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide
- N-[2-(aminomethyl)-3-chlorophenyl]methanesulfonamide
Uniqueness
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 204.22 g/mol
- Structure : The compound features an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring.
The specific arrangement of these functional groups significantly influences the compound's reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.
This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various pharmacological effects, which are crucial for understanding its therapeutic roles. The compound's ability to bind selectively to certain proteins or enzymes is central to its potential applications in treating diseases .
Biological Activity and Applications
Research indicates that this compound has several potential applications across various fields:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related fluorinated amino acid derivatives demonstrated notable IC50 values, indicating their effectiveness in inhibiting cell viability compared to standard anticancer drugs like Doxorubicin .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This mechanism could involve the modulation of receptor-ligand interactions or inhibition of enzyme-catalyzed reactions.
Comparative Analysis with Structural Analogues
The biological activity of this compound can be further understood by comparing it with structurally similar compounds. The following table summarizes some analogues and their unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(2-Amino-4-fluorophenyl)methanesulfonamide | Fluorine at position 4 on the phenyl ring | Different reactivity due to fluorine position |
N-(3-Amino-4-fluorophenyl)methanesulfonamide | Fluorine at position 4, amino at position 3 | Positional isomer with distinct properties |
N-(cyclohexylmethyl)methanesulfonamide | Cyclohexyl group instead of phenyl | Variability in biological activity |
N-[1-(aminomethyl)cyclohexyl]methanesulfonamide | Cyclohexylamine derivative | Unique applications in medicinal chemistry |
The structural specificity of this compound contributes to its unique interactions within biological systems, setting it apart from its analogues.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies using MCF-7 and HepG2 cell lines have shown that certain derivatives exhibit significant cytotoxicity with IC50 values lower than those of established chemotherapeutics. For example, one derivative showed an IC50 value of 11.63 µM against MCF-7 cells, indicating strong anticancer potential .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities and interaction modes of this compound with target proteins. These studies help elucidate the compound's mechanism of action at the molecular level .
Properties
Molecular Formula |
C8H11FN2O2S |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S/c1-14(12,13)11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
SKVDGAHBNKIBBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)F)CN |
Origin of Product |
United States |
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